![molecular formula C14H12N2O6 B5569195 methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

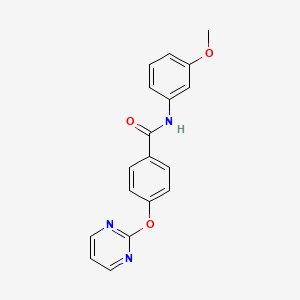

methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar nitrobenzoate compounds involves a range of reactions including Fischer esterification, which is a common method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrates a straightforward application of this method, producing workable yields within a short time frame (Kam, Levonis, & Schweiker, 2020). This process could be relevant to the synthesis of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate by adapting the esterification conditions and starting materials.

Molecular Structure Analysis

The molecular structure of nitrobenzoate derivatives often exhibits significant hydrogen bonding, leading to the formation of complex molecular assemblies. For instance, the structures of various methyl nitrobenzoate compounds reveal hydrogen-bonded sheets and chains, influencing their molecular packing and electronic properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007). These insights into hydrogen bonding patterns can be extended to the study of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, predicting its behavior in solid-state and solution.

Wissenschaftliche Forschungsanwendungen

Hydrogen-bonded Structures

Research into the hydrogen-bonded structures of compounds similar to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate has contributed to understanding their molecular configurations. These studies have revealed how such compounds form chains and sheets through hydrogen bonding, aiding in the prediction of their chemical behavior and interactions (J. Portilla et al., 2007).

Chemical Synthesis

The synthesis of chlorantraniliprole, involving key intermediates related to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, showcases the compound's role in the development of insecticidal agents. The process involves esterification, reduction, chlorination, and aminolysis, demonstrating the compound's versatility in organic synthesis (Chen Yi-fen et al., 2010).

Carcinogenicity Studies

Investigations into the carcinogenicity of compounds containing the 5-nitrofuran moiety, similar to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, have been conducted. These studies help understand the potential health risks associated with these compounds, contributing to safety assessments in their application (S. Cohen et al., 1975).

Furan Compound Synthesis

Research on the synthesis of furan compounds, including those related to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, has led to the development of novel derivatives with potential applications in various fields. These studies contribute to the expansion of furan chemistry and its applications in material science and pharmaceuticals (I. Hirao et al., 1971).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-(furan-2-ylmethylcarbamoyl)-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h2-7H,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPCAEFXCCCBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5569123.png)

![N-(tert-butyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5569136.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)

![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)

![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)